2,2-Bis(trimethylsilyl)acetamide

Vue d'ensemble

Description

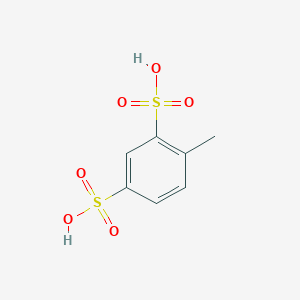

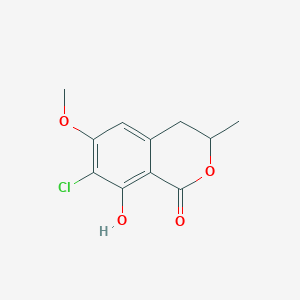

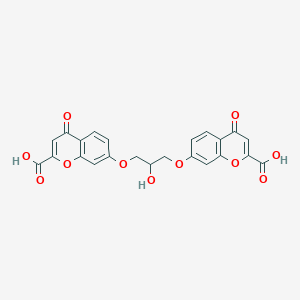

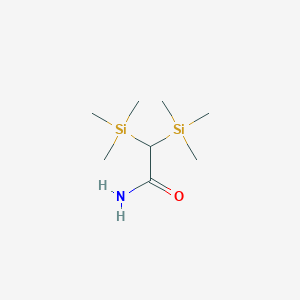

2,2-Bis(trimethylsilyl)acetamide, also known as BSA, is an organosilicon compound with the formula MeC(OSiMe3)NSiMe3 (Me = CH3). It is a colorless liquid that is soluble in diverse organic solvents, but reacts rapidly with moisture and solvents containing OH and NH groups . It is a powerful silylating agent for the protection of amides, amines, alcohols, carboxylic acids, enols, and phenols .

Synthesis Analysis

BSA is prepared by treating acetamide with trimethylsilyl chloride in the presence of a base . It can also be synthesized directly from CaC2 and silylation reagents using CuBr as the catalyst .

Molecular Structure Analysis

The molecular structure of 2,2-Bis(trimethylsilyl)acetamide can be found in various chemical databases .

Chemical Reactions Analysis

The reaction of BSA with alcohols gives the corresponding trimethyl silyl ether, together with acetamide as a byproduct . Three distinct mechanistic pathways are proposed for the reactions of the reagents which explain the mild reaction conditions that can be used to achieve a number of important synthetic transformations .

Physical And Chemical Properties Analysis

2,2-Bis(trimethylsilyl)acetamide has a molar mass of 203.432 g/mol. It is a liquid with a density of 0.832 g cm^−3. It has a melting point of 24 °C and a boiling point of 71 to 73 °C at 35mmHg .

Applications De Recherche Scientifique

Silylation of Lipolysis Products for Gas-Liquid Chromatography : It is used for silylating lipolysates, enabling direct injection onto a gas-liquid chromatography column. This method avoids the need to convert free fatty acids to methyl esters before silylation, as silyl esters elute as sharp peaks (Tallent & Kleiman, 1968).

Preparative Silylation of Various Compounds : It acts as a highly reactive silyl donor, facilitating rapid and quantitative silyl-proton exchange reactions under mild conditions. This includes the silylation of amides, ureas, amino acids, hindered phenols, carboxylic acids, and enols, either as a protective measure or for preparing reactive intermediates (Klebe et al., 1966).

Derivatives of Acetamide Containing Difluorophosphino-Groups : This compound reacts with PF2Br to give various PF2 derivatives of acetamide, which decompose at room temperature. These derivatives are characterized by spectroscopic methods (Ebsworth et al., 1980).

Trimethylsilyl Derivatives of Sodium Salts of Organic Acids : It is utilized in preparing volatile derivatives of sodium salts of organic acids for gas chromatography, which helps reduce losses due to evaporation during lyophilisation (Poole et al., 1976).

Silylation of Poly-L-Lysine Hydrobromide for Solubility in Organic Solvents : It's used to improve the solubility of poly-L-lysine in apolar organic solvents, aiding in the formation of an interpenetrating polymer network with ultrahigh molecular weight polyethylene (Beauregard et al., 2001).

One-Pot Synthesis of 6-Oxopurine Ribonucleosides : It facilitates a stable system for the facile one-pot preparation of 6-oxopurine ribonucleosides, offering a method to yield specific isomers of these compounds (Dudycz & Wright, 1984).

Safety And Hazards

Propriétés

IUPAC Name |

2,2-bis(trimethylsilyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H21NOSi2/c1-11(2,3)8(7(9)10)12(4,5)6/h8H,1-6H3,(H2,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDVMCQUOSYOQMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C(C(=O)N)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H21NOSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470929 | |

| Record name | bistrimethylsilylacetamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-Bis(trimethylsilyl)acetamide | |

CAS RN |

17879-45-7 | |

| Record name | bistrimethylsilylacetamid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.